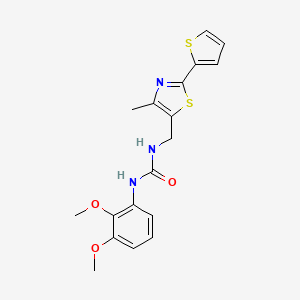

1-(2,3-Dimethoxyphenyl)-3-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)urea

Description

This compound features a urea core (-NH-C(=O)-NH-) linking a 2,3-dimethoxyphenyl group to a substituted thiazole moiety. The thiazole ring is functionalized with a methyl group at position 4 and a thiophen-2-yl substituent at position 2.

Properties

IUPAC Name |

1-(2,3-dimethoxyphenyl)-3-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3S2/c1-11-15(26-17(20-11)14-8-5-9-25-14)10-19-18(22)21-12-6-4-7-13(23-2)16(12)24-3/h4-9H,10H2,1-3H3,(H2,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYIJSXOIIWJFMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)NC3=C(C(=CC=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dimethoxyphenyl)-3-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)urea typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiophenol with α-haloketones under acidic conditions.

Attachment of the Thiophenyl Group: The thiophenyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.

Formation of the Urea Linkage: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dimethoxyphenyl)-3-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the thiazole ring or the urea linkage.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Sodium hydride, alkyl halides, dimethylformamide.

Major Products:

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Reduced thiazole derivatives, amines.

Substitution Products: Alkylated derivatives.

Scientific Research Applications

Structural Features

The compound features a urea group linked to a thiazole ring and a dimethoxyphenyl moiety, which contribute to its biological activity.

Antiviral Activity

Recent studies have highlighted the potential of compounds similar to 1-(2,3-Dimethoxyphenyl)-3-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)urea in combating viral infections. For instance, derivatives of thiazole and pyrazole have shown significant antiviral properties against various viruses, including HIV and DENV (Dengue Virus) .

Case Study: Antiviral Testing

In vitro testing of thiazole derivatives demonstrated effective inhibition of viral replication with EC₅₀ values ranging from 0.20 to 0.35 μM, indicating strong antiviral potential .

Anticancer Activity

Compounds containing thiazole and urea functionalities are being investigated for their anticancer properties. The structural diversity of these compounds allows for the modulation of biological activity through various substitutions.

Case Study: Anticancer Screening

A series of substituted thiazoles were evaluated for their cytotoxic effects on cancer cell lines. One study reported that specific derivatives exhibited IC₅₀ values as low as 5 μM against breast cancer cells, suggesting promising anticancer activity .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes that are crucial in disease progression, such as proteases involved in viral replication and kinases associated with cancer cell proliferation.

Data Table: Enzyme Inhibition Studies

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethoxyphenyl)-3-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or activating their functions. The thiazole and thiophenyl groups play a crucial role in its binding affinity and specificity. The exact pathways involved depend on the biological context and the specific target being studied.

Comparison with Similar Compounds

Structural Analogs with Thiazole/Phthalazine Moieties

- Structure: These analogs share a 2,3-dimethoxyphenyl group but feature a phthalazin-2(1H)-yl-propenone linker instead of urea. Substituents include cyclopropyl (6e), furan-2-yl (6f), and thiophen-2-yl (6g).

Urea-Linked Thiazole/Imidazothiazole Derivatives

1-(4-Cyanophenyl)-3-[[3-(2-cyclopropylethynyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl]urea ():

- Structure: Contains a urea linker and imidazothiazole core with a cyanophenyl group.

Pyridine-Thiazole Hybrids ():

- Structure : Pyridine replaces the thiophene substituent in the thiazole ring.

- Key Differences :

- Pyridine’s nitrogen atom enables metal coordination and stronger base character, whereas thiophene’s sulfur contributes to lipophilicity.

- These hybrids target kinases (e.g., c-Met, CDK1), suggesting the target compound may share similar mechanisms but with altered selectivity due to thiophene’s steric/electronic profile .

Thiadiazole-Urea Derivatives ():

1-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea :

- Structure : Urea linker with a thiadiazole ring (two nitrogen atoms) instead of thiazole.

- Key Differences :

- Thiadiazole’s electron-deficient nature may reduce bioavailability compared to thiazole.

- The chlorophenyl group introduces steric bulk and electrophilic reactivity absent in the target compound’s dimethoxyphenyl group .

Biological Activity

1-(2,3-Dimethoxyphenyl)-3-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)urea, with CAS number 1396857-15-0, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNOS

- Molecular Weight : 389.5 g/mol

Biological Activity Overview

The compound exhibits a range of biological activities, primarily in the fields of anticancer and antimicrobial research. Its structural components, particularly the thiophene and thiazole moieties, contribute significantly to its pharmacological effects.

Anticancer Activity

Recent studies have indicated that derivatives of thiourea and thiazole, including the compound , show promising anticancer properties. Specific findings include:

- In vitro Studies : The compound shows significant antiproliferative activity against various cancer cell lines. For instance, it has been tested against pancreatic ductal adenocarcinoma (PDAC) cell lines with IC values ranging from micromolar to sub-micromolar levels. The mechanism involves modulation of epithelial-to-mesenchymal transition (EMT) markers like E-cadherin and vimentin, alongside inhibition of metalloproteinases .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Studies have shown that related compounds exhibit broad-spectrum activity against various pathogens:

- Mechanism of Action : The presence of the thiourea group is crucial for the antimicrobial activity observed in similar compounds. It is believed to interfere with bacterial cell wall synthesis and disrupt membrane integrity .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.

- Modulation of Cellular Signaling : It affects signaling pathways associated with cancer progression and metastasis.

- Interference with DNA Synthesis : Similar compounds have shown the ability to disrupt DNA replication processes in cancer cells.

Case Studies

Several case studies highlight the efficacy of this compound and its derivatives:

- Study on PDAC Cells : A study demonstrated that the compound significantly reduced cell migration and induced apoptosis in PDAC cell lines, suggesting its potential as a therapeutic agent .

- Antimicrobial Efficacy : Another study reported that related thiourea derivatives exhibited effective antimicrobial properties against both Gram-positive and Gram-negative bacteria, reinforcing the potential application of such compounds in treating infections .

Data Tables

| Biological Activity | IC Values | Cell Lines/Pathogens |

|---|---|---|

| Anticancer | 0.9 - 2.2 µM | PDAC (SUIT-2, Panc-1) |

| Antimicrobial | Varies | Various bacteria |

Q & A

Q. Optimization Strategies :

- Use computational reaction path searches (e.g., quantum chemical calculations) to identify energy barriers and transition states, reducing trial-and-error experimentation .

- Apply statistical experimental design (e.g., factorial or response surface methodology) to optimize solvent choice, temperature, and catalyst loading .

Basic: How should researchers approach structural characterization of this compound, especially given its thiophene and thiazole substituents?

Answer:

Key analytical techniques include:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Validate molecular ion peaks and fragmentation patterns.

- X-ray Crystallography : Resolve steric effects from the 2,3-dimethoxyphenyl and thiazole groups, which may influence crystal packing .

Challenges : Overlapping signals from aromatic protons require 2D NMR (e.g., COSY, HSQC) for unambiguous assignment.

Advanced: What mechanistic insights exist for the formation of the thiazole ring in similar urea derivatives?

Answer:

Thiazole rings are typically synthesized via the Hantzsch reaction, involving cyclization of α-haloketones with thioureas. For this compound:

- Mechanism : Thiophene-2-carboxaldehyde reacts with thiourea and a methylating agent to form the thiazole core. Computational studies (DFT) can model the reaction pathway, identifying intermediates and transition states .

- Key Factors : Solvent polarity and temperature influence cyclization efficiency. Polar aprotic solvents (e.g., DMF) may accelerate ring closure .

Experimental Validation : Use kinetic studies (e.g., in situ FTIR) to monitor intermediate formation and validate computational predictions .

Advanced: How can researchers design assays to evaluate the bioactivity of this compound, particularly targeting enzyme inhibition?

Answer:

Assay Design :

- Target Selection : Prioritize enzymes with known interactions with urea/thiazole motifs (e.g., kinases, carbonic anhydrases).

- Inhibition Assays :

Q. Structure-Activity Relationship (SAR) :

- Syntize analogs with modified thiophene (e.g., halogenation) or methoxy groups to correlate substituent effects with activity .

Advanced: What methodologies address solubility challenges during formulation for in vivo studies?

Answer:

Strategies :

Q. Analytical Validation :

- Monitor solubility via HPLC with UV detection.

- Use dynamic light scattering (DLS) to assess nanoparticle size distribution .

Advanced: How can degradation pathways be investigated under physiological or environmental conditions?

Answer:

Degradation Studies :

Q. Environmental Impact :

- Use OECD guidelines for biodegradability testing.

- Quantify metabolites in simulated wastewater via GC-MS .

Advanced: What computational tools are recommended for predicting physicochemical properties or reaction outcomes?

Answer:

Tools and Workflows :

- Quantum Chemistry : Gaussian or ORCA for calculating logP, pKa, and reaction energetics.

- Molecular Dynamics (MD) : GROMACS for simulating solubility or membrane permeability .

- Machine Learning : Train models on PubChem data to predict bioactivity or toxicity .

Validation : Compare computational predictions with experimental data (e.g., DSC for melting points) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.